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Compound of Interest

Compound Name:
2-Chloro-3,4-

dimethoxybenzonitrile

CAS No.: 119413-61-5

Cat. No.: B047699

Get Quote

Part 1: Nomenclature & Chemical Identity
2-Chloroveratronitrile is a specialized aromatic nitrile used primarily as a scaffold in medicinal

chemistry, particularly in the synthesis of biaryl systems via palladium-catalyzed cross-

couplings.[1] Its nomenclature is derived from "veratronitrile" (3,4-dimethoxybenzonitrile),

retaining the veratrole (1,2-dimethoxybenzene) core with a specific chlorination pattern.[1]
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Attribute Details

Common Name 2-Chloroveratronitrile

Systematic IUPAC Name 2-Chloro-3,4-dimethoxybenzonitrile

CAS Registry Number 119413-61-5

Molecular Formula C₉H₈ClNO₂

Molecular Weight 197.62 g/mol

SMILES COc1ccc(C#N)c(Cl)c1OC

InChI Key DVVLTABTKVOGCS-UHFFFAOYSA-N

Structural Logic & Numbering
The "veratro-" prefix historically refers to the 3,4-dimethoxy substitution pattern on a benzene

ring (derived from veratric acid).[1][2] In the nitrile derivative:

C1: Attached to the Cyano group (-CN).

C2: The position ortho to the nitrile.[1] In 2-chloroveratronitrile, this position holds the

Chlorine atom.[1]

C3 & C4: Hold the Methoxy groups (-OCH₃).[1]

C5 & C6: Unsubstituted hydrogens.[1]

Critical Distinction: Researchers must distinguish this compound from 2-chloro-4,5-

dimethoxybenzonitrile. While both are "chlorodimethoxybenzonitriles," the 4,5-isomer is derived

from a different precursor stream.[1] The 2-chloro-3,4-dimethoxy isomer is structurally

asymmetric, with the chlorine atom "sandwiched" between the nitrile and the methoxy group at

C3, creating significant steric pressure that influences downstream coupling reactions.[1]

Part 2: Synthesis & Experimental Protocols
The synthesis of 2-chloroveratronitrile is rarely performed by direct chlorination of veratronitrile

due to lack of regioselectivity. The authoritative route proceeds via the dehydration of 2-chloro-
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3,4-dimethoxybenzaldehyde oxime.[1] This stepwise approach ensures complete regiocontrol.

[1]

Synthetic Pathway Diagram

Figure 1: Regioselective synthesis of 2-chloroveratronitrile from benzaldehyde precursors.
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[1]

Detailed Experimental Protocol
This protocol validates the transformation of the commercially available aldehyde precursor

(CAS 5417-17-4) into the target nitrile.

Step 1: Methylation (Precursor Synthesis)
If starting from 2-chloro-3-hydroxy-4-methoxybenzaldehyde.[1]

Dissolution: Dissolve 43 mmol (8.03 g) of 2-chloro-3-hydroxy-4-methoxybenzaldehyde in 100

mL of anhydrous Acetonitrile (MeCN).

Base Addition: Add 55 mmol (7.7 g) of powdered Potassium Carbonate (K₂CO₃).

Alkylation: Add 0.13 mol (8.3 mL) of Iodomethane (MeI) dropwise.

Reaction: Heat to reflux and stir for 24 hours.

Workup: Cool to room temperature. Filter the suspension to remove inorganic salts.[1]

Evaporate the filtrate under vacuum.[1][3]

Yield: ~98% (White solid).

Checkpoint: Confirm structure via ¹H NMR (Methoxy signals at ~3.9 ppm).[1]
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Step 2: Oxime Formation & Dehydration (The "One-Pot" Equivalent)
Adapted from the classic Organic Syntheses method for Veratronitrile [1].[1]

Oxime Formation:

Dissolve 0.1 mol of 2-chloro-3,4-dimethoxybenzaldehyde (from Step 1) in 50 mL of warm

ethanol.

Add a solution of 0.12 mol Hydroxylamine Hydrochloride (NH₂OH[1]·HCl) in 10 mL water.

Add 0.15 mol NaOH (dissolved in minimal water) to neutralize.[1]

Stir at room temperature for 2-3 hours. The oxime will precipitate or separate as an oil.[1]

[4][5]

Isolation: Dilute with ice water, filter the solid oxime, and dry thoroughly.[1]

Dehydration to Nitrile:

Place the dried oxime in a round-bottom flask equipped with a reflux condenser.

Add Acetic Anhydride (Ac₂O) (approx. 2-3 mL per gram of oxime).[1]

Caution: Heat cautiously to reflux. The reaction is exothermic.[1]

Reflux gently for 20 minutes.

Quench: Pour the reaction mixture carefully into crushed ice with vigorous stirring to

hydrolyze excess anhydride.

Crystallization: The product, 2-chloroveratronitrile, will precipitate as a solid.[1]

Purification: Recrystallize from ethanol/water or purify via silica flash chromatography

(Hexane/EtOAc).[1]

Part 3: Applications in Drug Development
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2-Chloroveratronitrile serves as a high-value electrophile in palladium-catalyzed cross-coupling

reactions.[1] The presence of the ortho-chloro group relative to the nitrile functionality makes it

a challenging but rewarding substrate for steric-demanding couplings.

Suzuki-Miyaura Coupling Workflow
In the synthesis of biaryl drug candidates (e.g., PDE10A inhibitors or TLR4 agonists), the

chlorine atom is selectively displaced by aryl boronic acids.[1]

Figure 2: Palladium-catalyzed arylation of 2-chloroveratronitrile [2].
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Mechanistic Note: The 3-methoxy group exerts an electron-donating effect that increases the

electron density at the C2 position, potentially making oxidative addition of the Pd(0) species

slower compared to electron-deficient aryl chlorides.[1] High-activity ligands (e.g., SPhos or

XPhos) are often required to facilitate this transformation efficiently [2].[1]
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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